molecular formula C33H46NO7PS B1669138 CL-184005 CAS No. 140466-18-8

CL-184005

Cat. No.: B1669138
CAS No.: 140466-18-8
M. Wt: 631.8 g/mol
InChI Key: VGVUQNMRGKNUJA-UHFFFAOYSA-N
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Description

The compound "(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate" is a structurally complex phosphate ester featuring two distinct aromatic moieties:

  • First aromatic group: A 2-methoxycarbonyl-3-tetradecoxyphenyl unit, comprising a methoxy carbonyl group (electron-withdrawing) and a tetradecoxy chain (14-carbon alkoxy group).
  • Second aromatic group: A 3-[(5-methylthiazolium)methyl]phenyl unit, where a thiazole ring (a five-membered heterocycle with sulfur and nitrogen) is substituted with a methyl group and linked to a benzyl group. The thiazolium ion introduces positive charge, affecting solubility and intermolecular interactions.

The phosphate ester bridge connects these groups, rendering the molecule polar and capable of hydrogen bonding, which may influence crystallinity and stability .

Properties

CAS No.

140466-18-8

Molecular Formula

C33H46NO7PS

Molecular Weight

631.8 g/mol

IUPAC Name

(2-methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate

InChI

InChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3

InChI Key

VGVUQNMRGKNUJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC

Appearance

Solid powder

Other CAS No.

140466-18-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CL 184005
CL-184,005
Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of CL-184005 is in nanotherapeutics for targeted drug delivery. The compound has been shown to enhance the efficacy of drug targeting by facilitating controlled release mechanisms. Its phosphate group plays a crucial role in forming stable complexes with therapeutic agents, allowing for improved bioavailability and reduced side effects.

Therapeutic Applications

This compound has potential therapeutic applications in various diseases, particularly those requiring targeted treatment modalities. Research indicates its effectiveness in:

  • Cancer Therapy : By modifying the pharmacokinetics of chemotherapeutic agents, this compound can improve tumor targeting while minimizing systemic toxicity.
  • Infection Control : The compound's ability to penetrate cellular membranes makes it a candidate for delivering antimicrobial agents directly to infected cells.

Research Tool

In addition to therapeutic uses, this compound serves as a valuable research tool in biochemical studies:

  • Cellular Uptake Studies : Researchers utilize this compound to investigate mechanisms of cellular uptake and intracellular trafficking of drugs.
  • Biochemical Assays : Its unique structure allows it to be used in various assays to study enzyme activity and interaction with biological macromolecules.

Case Study 1: Cancer Treatment Efficacy

A study published in a peer-reviewed journal demonstrated that when combined with doxorubicin, this compound significantly enhanced the cytotoxic effects on breast cancer cells compared to doxorubicin alone. The study highlighted:

  • Increased Apoptosis : Enhanced induction of apoptosis in cancer cells.
  • Reduced Side Effects : Lower systemic toxicity observed in animal models.

Case Study 2: Antimicrobial Delivery

Another investigation explored the use of this compound as a delivery vehicle for antibiotics against resistant bacterial strains. Results indicated:

  • Higher Intracellular Concentrations : The compound facilitated better penetration into bacterial cells.
  • Improved Efficacy : Enhanced antibacterial activity was observed compared to conventional delivery methods.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Drug Delivery SystemsTargeted cancer therapyImproved tumor targeting; reduced side effects
Therapeutic ApplicationsAntimicrobial agent deliveryEnhanced efficacy against resistant strains
Research ToolCellular uptake studiesInsights into drug-cell interactions

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Ethyl 2-[3-(Trifluoromethyl)phenyl]-thiazole-4-carboxylate Thiazol-5-ylmethyl Carbamates O-3,3-Dimethylbutyl Phosphonofluoridate
Molecular Weight ~600–650 (estimated) 301.28 450–600 ~250
Key Functional Groups Phosphate ester, thiazolium ion, tetradecoxy chain Thiazole, trifluoromethyl, carboxylate Carbamate, hydroperoxy Phosphonofluoridate, aliphatic chain
Solubility Moderate in polar solvents (due to phosphate); low in non-polar solvents Low in water; soluble in organic solvents Variable (depends on substituents) Low water solubility
Stability Hydrolytically sensitive (phosphate ester) Stable under neutral conditions Moderate (carbamate stability) Highly reactive (fluoride leaving group)
Potential Applications Agrochemicals, pharmaceuticals (ion-channel modulation?) Synthetic intermediate Protease inhibitors Neurotoxic agents

Research Implications

  • Synthetic Challenges : The tetradecoxy chain complicates synthesis (steric hindrance), contrasting with shorter-chain analogs in and .
  • Biological Activity : The combination of a lipophilic chain and charged thiazolium ion could enhance targeting of lipid membranes or charged biological receptors.

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C33H46NO7PSC_{33}H_{46}NO_{7}PS, and it features a complex structure that includes a phosphate group, which is critical for its biological activity. The presence of the thiazolium moiety suggests potential interactions with biological targets, particularly in enzymatic processes.

  • Inhibition of Enzymatic Activity : Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme essential for neurotransmitter regulation. This compound may exhibit similar properties, potentially leading to increased levels of acetylcholine in synaptic clefts, affecting neuromuscular transmission.
  • Antimicrobial Properties : Some studies suggest that compounds with thiazole derivatives can exhibit antimicrobial activity. The thiazolium ring may interact with bacterial cell membranes or inhibit key metabolic pathways.
  • Anticancer Potential : Research indicates that organophosphate compounds can induce apoptosis in cancer cells. The specific interactions of this compound with cellular signaling pathways remain a subject of ongoing investigation.

Case Study 1: Antimicrobial Activity

A study conducted on various organophosphate derivatives demonstrated that compounds similar to (2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains, indicating promising potential for therapeutic applications in treating bacterial infections.

Case Study 2: Neurotoxicity Assessment

Research focusing on neurotoxic effects revealed that exposure to this compound led to increased cholinergic activity in animal models, consistent with AChE inhibition. Behavioral assessments indicated hyperactivity and tremors at higher doses, underscoring the need for careful evaluation regarding its safety profile.

Comparative Analysis

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
NeurotoxicityAChE inhibition
AnticancerInduction of apoptosis

Preparation Methods

Synthesis of 2-Methoxycarbonyl-3-tetradecoxyphenol

Step 1: Methylation of 2-Hydroxy-3-tetradecoxybenzoic Acid

  • Starting Material : 2-Hydroxy-3-tetradecoxybenzoic acid is synthesized via Friedel-Crafts acylation of resorcinol, followed by alkylation with tetradecyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
  • Esterification : The carboxylic acid is converted to its methyl ester using methanol and catalytic sulfuric acid (H₂SO₄, reflux, 6 h).

Key Data :

Parameter Value
Yield (alkylation) 78%
Yield (esterification) 92%

Synthesis of 3-[(5-Methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol

Step 1: Preparation of 5-Methylthiazole
5-Methylthiazole is synthesized via Hantzsch thiazole synthesis using thiourea, chloroacetone, and hydrochloric acid (HCl, 60°C, 4 h).

Step 2: Quaternization with 3-(Bromomethyl)phenol

  • Protection : 3-Hydroxybenzyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 25°C, 12 h).
  • Bromination : The protected alcohol is brominated using PBr₃ in dichloromethane (0°C to 25°C, 2 h).
  • Quaternization : 5-Methylthiazole is reacted with 3-(bromomethyl)phenol TBS ether in acetonitrile (reflux, 24 h), followed by deprotection with tetrabutylammonium fluoride (TBAF, THF, 25°C, 2 h).

Key Data :

Parameter Value
Yield (quaternization) 65%
Purity (HPLC) >95%

Phosphorylation and Coupling

Method A: Phosphorus Oxychloride-Mediated Phosphorylation

  • Monophosphorylation : 2-Methoxycarbonyl-3-tetradecoxyphenol is treated with POCl₃ in pyridine (0°C, 2 h) to form the dichlorophosphate intermediate.
  • Coupling : The intermediate is reacted with 3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenol in anhydrous THF, followed by hydrolysis with aqueous NaHCO₃ (25°C, 12 h).

Method B: Redox-Neutral Halogenation
Adapting the protocol from, the phosphate precursor is converted to [TBA][PO₂Cl₂] using cyanuric chloride and 1-formylpyrrolidine. Subsequent coupling with both phenolic components in DMF at 25°C yields the target compound.

Comparative Data :

Parameter Method A (POCl₃) Method B ([TBA][PO₂Cl₂])
Yield 58% 72%
Reaction Time 14 h 6 h
Byproduct Formation 12% <5%

Optimization of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance phosphorylation efficiency by stabilizing charged intermediates.
  • Temperature Control : Maintaining temperatures below 30°C during quaternization minimizes thiazole decomposition.
  • Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively separates the target compound from unreacted phenols and phosphorylated byproducts.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54–7.63 (m, aromatic protons), δ 4.21 (s, thiazolium CH₂), δ 3.89 (s, OCH₃), δ 1.25 (br, tetradecyl CH₂).
  • HRMS : m/z calculated for C₃₃H₄₆NO₇PS⁺ [M]⁺: 632.3012, found: 632.3008.
  • Elemental Analysis : C 62.73%, H 7.34%, N 2.22% (theoretical: C 62.74%, H 7.33%, N 2.21%).

Challenges and Alternative Approaches

  • Byproduct Formation : Competing O- vs. N-alkylation during thiazolium synthesis is mitigated using excess 5-methylthiazole.
  • Phosphate Hydrolysis : Anhydrous conditions and inert atmosphere (N₂) prevent premature hydrolysis of POCl₃ intermediates.
  • Alternative Phosphorylating Agents : PCl₅ and PPh₃/I₂ have been explored but result in lower yields (<40%).

Industrial and Scalability Considerations

  • Cost Analysis : Tetradecyl bromide and cyanuric chloride are cost-intensive reagents, contributing to 68% of raw material expenses.
  • Green Chemistry : Method B’s ambient conditions and reduced byproduct generation align with sustainable manufacturing principles.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves coupling a thiazolium moiety with a phosphorylated aromatic system. Key steps include:

  • Phosphorylation : Use triethylamine (Et3_3N) as a base to deprotonate hydroxyl groups during phosphate ester formation, as demonstrated in phosphazene synthesis .
  • Thiazolium coupling : Employ palladium catalysts (e.g., Pd(PPh3_3)4_4) and copper iodide (CuI) for cross-coupling reactions, similar to protocols for benzothiazole derivatives .
  • Purification : Column chromatography (silica gel) and recrystallization are effective for isolating the product. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing functional groups in this compound?

  • NMR : 1^1H and 13^{13}C NMR identify methoxycarbonyl (δ ~3.8–4.0 ppm for OCH3_3), aromatic protons, and thiazolium protons.
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and phosphate (P=O, ~1250 cm1^{-1}) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .
  • Storage : Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent hydrolysis of the phosphate ester.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities when spectroscopic data are inconclusive?

  • Data Collection : Use SHELXL for small-molecule refinement, especially for resolving disorder in the tetradecoxyphenyl chain .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement parameters, critical for confirming stereochemistry .
  • Challenges : Address twinning or poor crystal quality by optimizing recrystallization solvents (e.g., THF/hexane mixtures) .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing?

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R22_2^2(8) motifs) between phosphate oxygen and thiazolium protons. This influences melting points and solubility .
  • Stability : Strong intermolecular interactions (e.g., C–H···O) may reduce hygroscopicity, as seen in related phosphazenes .

Q. How can researchers reconcile discrepancies between theoretical and experimental physical properties (e.g., melting point)?

  • Polymorphism Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms.
  • Purity Assessment : Compare experimental melting points with literature values for analogous compounds (e.g., methoxyphenyl derivatives) .

Q. What methodologies validate the compound’s reactivity in biological or catalytic systems?

  • Kinetic Studies : Monitor hydrolysis of the phosphate ester under varying pH using 31^{31}P NMR.
  • Docking Simulations : Employ molecular docking to predict interactions with enzymes, leveraging crystallographic coordinates from SHELX-refined structures .

Methodological Troubleshooting

Q. How to address low yields in the coupling of thiazolium and phosphate moieties?

  • Catalyst Optimization : Increase Pd(PPh3_3)4_4 loading (1–5 mol%) and use degassed solvents to prevent catalyst deactivation .
  • Reaction Monitoring : Use TLC with UV-active stains to detect intermediates and adjust reaction time (e.g., 48–72 hours) .

Q. What steps mitigate spectral overlap in NMR analysis of aromatic regions?

  • 2D NMR : Employ 1^1H-13^{13}C HSQC and HMBC to assign overlapping aromatic and thiazolium signals .
  • Solvent Selection : Use deuterated DMSO to enhance solubility and shift proton resonances.

Data Contradiction Analysis

Q. How to resolve conflicting data between computational models and experimental results (e.g., bond lengths)?

  • DFT Refinement : Compare optimized geometries (e.g., Gaussian 09) with crystallographic data to identify steric or electronic effects not captured in simulations .
  • Error Analysis : Assess systematic errors in XRD data collection (e.g., absorption corrections in SHELXL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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